molecular formula C16H25N5O16P2 B11832051 GDP-L-galactose CAS No. 6815-91-4

GDP-L-galactose

Cat. No.: B11832051
CAS No.: 6815-91-4
M. Wt: 605.3 g/mol
InChI Key: MVMSCBBUIHUTGJ-QIXZNPMTSA-N
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Description

GDP-L-galactose: is a nucleotide sugar that plays a crucial role in the biosynthesis of ascorbate (vitamin C) in plants. It is involved in the L-galactose pathway, which is the dominant pathway for ascorbate biosynthesis in plants. Ascorbate is an essential antioxidant that helps in protecting plants from oxidative stress and is also a vital micronutrient for humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: GDP-L-galactose can be synthesized from GDP-D-mannose through a series of enzymatic reactions. The key enzymes involved in this process are GDP-mannose-3,5-epimerase and this compound phosphorylase. The conversion involves multiple steps, including oxidation, deprotonation, protonation, and reduction .

Industrial Production Methods: In industrial settings, this compound can be produced using recombinant yeast strains. For example, a stable recombinant Saccharomyces cerevisiae strain expressing Escherichia coli genes encoding the necessary enzymes can be used to convert GDP-mannose to this compound. This method leverages the rich inherent cytosolic GDP-mannose pool in yeast cells .

Chemical Reactions Analysis

Types of Reactions: GDP-L-galactose undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is L-galactose-1-phosphate, which is further converted to ascorbate in plants .

Scientific Research Applications

Chemistry: GDP-L-galactose is used in the study of carbohydrate metabolism and the biosynthesis of nucleotide sugars. It serves as a substrate for various enzymatic reactions and is essential for understanding the mechanisms of glycosylation .

Biology: In plant biology, this compound is crucial for the biosynthesis of ascorbate, which is vital for plant growth, development, and stress response. It is also used in genetic studies to enhance ascorbate content in crops .

Medicine: Ascorbate, synthesized from this compound, is an essential nutrient for humans. It has antioxidant properties and is involved in collagen synthesis, immune function, and the absorption of iron .

Industry: this compound is used in the production of ascorbate-enriched crops, which have higher nutritional value. It is also used in the synthesis of glycosylated products in the pharmaceutical and food industries .

Mechanism of Action

GDP-L-galactose exerts its effects through its role in the L-galactose pathway. The enzyme this compound phosphorylase catalyzes the conversion of this compound to L-galactose-1-phosphate, which is a key step in ascorbate biosynthesis. This pathway is regulated at multiple levels, including transcriptional and translational regulation, and is influenced by environmental and developmental factors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the biosynthesis of ascorbate, which is not shared by other nucleotide sugars. Its regulation and function in response to environmental and developmental cues make it a critical compound in plant biology and nutrition .

Properties

CAS No.

6815-91-4

Molecular Formula

C16H25N5O16P2

Molecular Weight

605.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5+,7+,8+,9+,10+,11-,14+,15?/m0/s1

InChI Key

MVMSCBBUIHUTGJ-QIXZNPMTSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

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